molecular formula C20H16FNO2 B15168706 N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide CAS No. 648924-38-3

N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide

Cat. No.: B15168706
CAS No.: 648924-38-3
M. Wt: 321.3 g/mol
InChI Key: SFPGRGHFXWJKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide is a fluorinated benzamide derivative characterized by a biphenylmethyl group attached to the nitrogen of a 4-fluoro-2-hydroxybenzamide scaffold. The presence of fluorine and hydroxyl groups confers distinct electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Properties

CAS No.

648924-38-3

Molecular Formula

C20H16FNO2

Molecular Weight

321.3 g/mol

IUPAC Name

4-fluoro-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C20H16FNO2/c21-17-9-10-18(19(23)12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24)

InChI Key

SFPGRGHFXWJKKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of a carbonyl group (e.g., ketone or aldehyde)

    Reduction: Formation of an amine group

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The biphenyl group and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Fluorinated benzamides are widely studied due to their enhanced metabolic stability and binding affinity. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Activity Key Reference
N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide 2-hydroxy, 4-fluoro, biphenylmethyl ~349.36 (estimated) Hypothetical: HDAC inhibition, imaging N/A
BA5 (N-(4-amino-4′-fluoro-[1,1′-biphenyl]-3-yl)-4-[(2-fluoropropanamido)methyl]benzamide) 4-amino, 4′-fluoro, fluoropropanamido ~465.45 Histone deacetylase (HDAC) imaging
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo, trifluoropropoxy, chloro-fluorophenyl ~487.62 Not specified; likely enzyme inhibition
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(2-(1H-indol-3-yl)ethyl)propanamide Biphenyl, indole-ethyl, fluoro ~390.43 Neuroactive/kinase modulation (hypothetical)

Key Observations :

  • In contrast, BA5’s 4′-fluoro and fluoropropanamido groups improve brain permeability for imaging applications .
  • Hydroxyl vs. Amino Groups: The 2-hydroxy group in the target compound could enable hydrogen bonding with catalytic residues in enzymes, whereas amino groups (as in BA5) facilitate coordination with metal ions in active sites .
  • Biphenyl Motif : The biphenylmethyl group contributes to lipophilicity, aiding membrane penetration. However, bulkier substituents (e.g., trifluoropropoxy in ) may reduce solubility .

Q & A

Q. What are the optimal synthetic routes for N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide, and what parameters critically influence yield and purity?

The synthesis typically involves a multi-step route, including:

  • Coupling reactions : Amide bond formation between the biphenylmethylamine and fluorohydroxybenzoyl chloride under anhydrous conditions .
  • Substituent introduction : Fluorine and hydroxyl groups are incorporated via nucleophilic aromatic substitution or protective group strategies .
  • Critical parameters :
    • Temperature : Maintained at 0–5°C during acyl chloride formation to prevent side reactions .
    • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
    • Atmosphere : Inert gas (N₂/Ar) prevents oxidation of sensitive intermediates .
      Yield optimization requires purification via column chromatography or recrystallization, with purity verified by HPLC (>98%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological validation includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm biphenyl methylene (δ 4.5–5.0 ppm) and aromatic fluorine coupling patterns .
    • FT-IR : Hydroxyl (3200–3500 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) matching theoretical mass (±2 ppm) .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Antimicrobial potential : Analogous biphenyl benzamides inhibit bacterial efflux pumps (e.g., E. coli AcrB) via hydrophobic interactions .
  • Enzyme modulation : Fluorine and hydroxyl groups may enhance binding to kinase targets (e.g., EGFR) by forming hydrogen bonds .
  • Cytotoxicity screening : IC₅₀ values in cancer cell lines (e.g., MCF-7) are measured using MTT assays, with dose-dependent responses .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be systematically resolved?

Contradictions (e.g., NMR peak splitting or retention time shifts in HPLC) arise from:

  • Stereochemical impurities : Chiral intermediates may form diastereomers; use chiral HPLC or Mosher’s acid derivatization .
  • Residual solvents : Headspace GC-MS identifies traces of DMF or THF altering spectral baselines .
  • Protocol adjustments : Standardize quenching steps (e.g., slow acid addition) to minimize byproducts .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Structural modifications : Introduce trifluoromethyl groups to reduce CYP450-mediated oxidation, as seen in analogs .
  • Prodrug design : Protect the hydroxyl group as a pivalate ester, enhancing bioavailability .
  • ADME profiling : Microsomal stability assays (e.g., liver microsomes) quantify half-life improvements .

Q. How can computational modeling predict binding modes with therapeutic targets?

  • Molecular docking : Software (e.g., AutoDock Vina) docks the compound into protein active sites (e.g., PD-1/PD-L1 interface) using PubChem 3D conformers .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues (e.g., Lys124 in PD-L1) .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency (R² > 0.85) .

Q. What experimental designs address low reproducibility in biological assays?

  • Positive controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate assay conditions .
  • Batch-to-batch consistency : Implement QC thresholds (e.g., ≥95% purity via HPLC) before biological testing .
  • Triplicate dosing : Test three independent compound batches in cell-based assays to rule out synthesis variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.